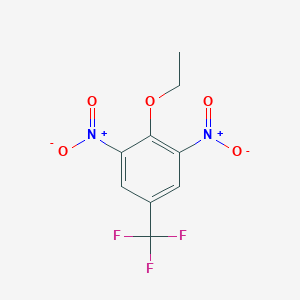
2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F3N2O5 It is a derivative of benzene, characterized by the presence of ethoxy, dinitro, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene typically involves nitration reactions. One common method is the nitration of 2-ethoxy-5-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The ethoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amino derivatives, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and result in various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
- 3,5-Dinitrobenzotrifluoride
- 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene
Uniqueness
2-Ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. The combination of nitro and trifluoromethyl groups also imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
17811-40-4 |
|---|---|
Fórmula molecular |
C9H7F3N2O5 |
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
2-ethoxy-1,3-dinitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F3N2O5/c1-2-19-8-6(13(15)16)3-5(9(10,11)12)4-7(8)14(17)18/h3-4H,2H2,1H3 |
Clave InChI |
HNUZQKYWTMYDJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)
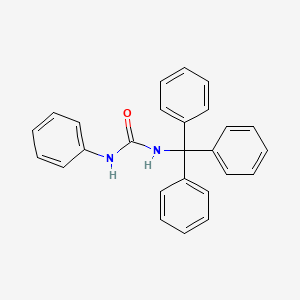
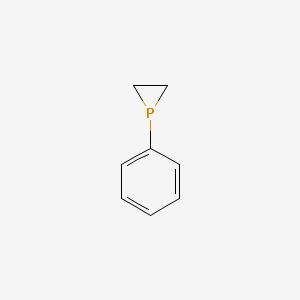
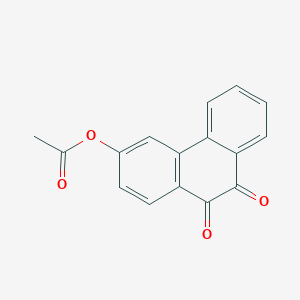
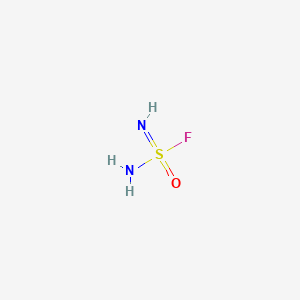
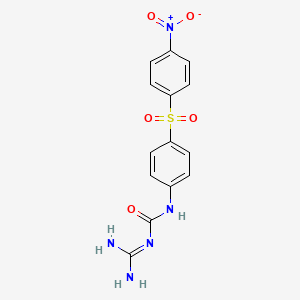
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)
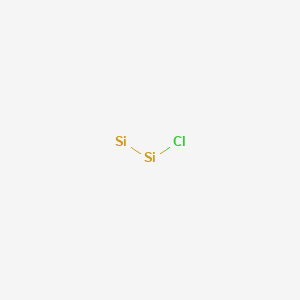
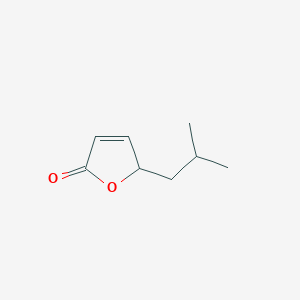
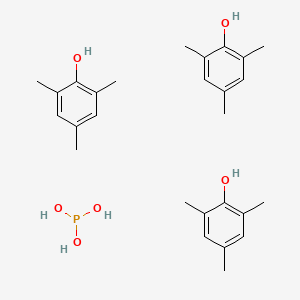
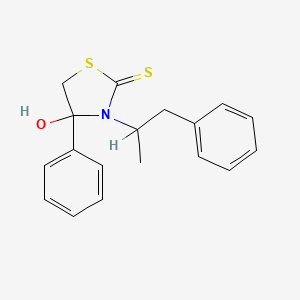
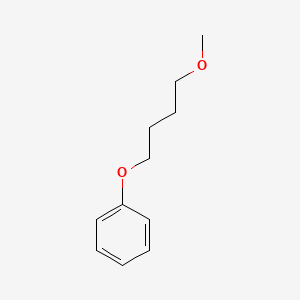
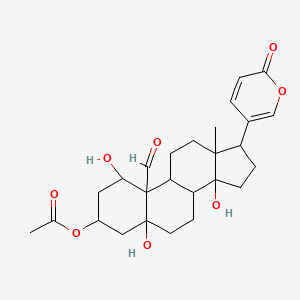
![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)
